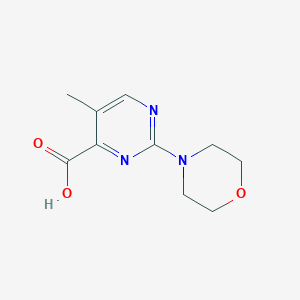
5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid” is a compound with the molecular formula C10H13N3O3 and a molecular weight of 223.232. It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . It also contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Chemical Synthesis and Structural Optimization
The compound has been utilized as a key intermediate in the synthesis of morpholine derivatives, which are important for their biological activities, including the inhibition of tumor necrosis factor alpha and nitric oxide. For instance, Lei et al. (2017) developed a rapid and green synthetic method for creating morpholine derivatives, highlighting the compound's role in synthesizing biologically active molecules Lei et al., 2017.
Anticancer Properties
The derivatives of 5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid have been investigated for their antiproliferative properties. Gaonkar et al. (2018) synthesized 4-methyl-6-morpholinopyrimidine derivatives and tested their anticancer activity on various human cancer cell lines, demonstrating potent anticancer activity in a dose-dependent manner Gaonkar et al., 2018.
Antimicrobial Activity
The compound's derivatives have also been explored for their antimicrobial properties. For example, Zaki et al. (2020) described the synthesis of novel heterocyclic compounds containing Cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles, showing promising antibacterial and antifungal activities Zaki et al., 2020.
Organic and Medicinal Chemistry
Heterocyclic Compound Synthesis
The versatility of this compound in synthesizing diverse heterocyclic compounds is noteworthy. For instance, the compound has been used as a precursor in the synthesis of dihydrotetrazolopyrimidine derivatives, showcasing its utility in creating complex molecular architectures Suwito et al., 2018.
Drug Discovery and Development
In the realm of drug discovery, the compound and its derivatives have been identified as potential inhibitors of critical biological targets. Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, demonstrating its application in novel inhibitors of the PI3K-AKT-mTOR pathway, a critical signaling pathway in cancer and other diseases Hobbs et al., 2019.
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential pharmacological effects. Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial .
Eigenschaften
IUPAC Name |
5-methyl-2-morpholin-4-ylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7-6-11-10(12-8(7)9(14)15)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXPYXUSPRWUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702999-61-8 |
Source


|
| Record name | 5-methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B2758877.png)
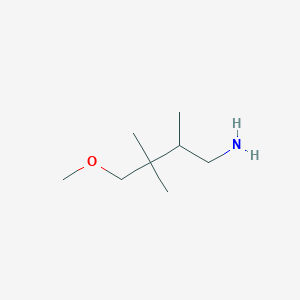
![2-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2758879.png)
![3-[3-(Pyrrolidine-1-sulfonyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2758881.png)
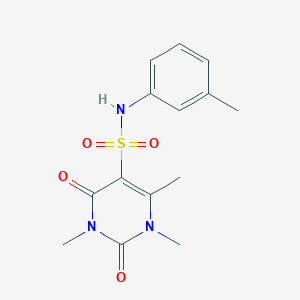
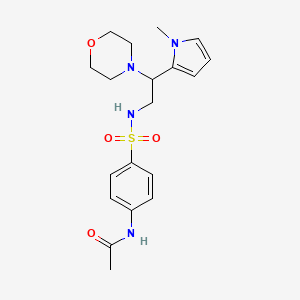
![N4-[(furan-2-yl)methyl]-N2-(2-methylphenyl)quinazoline-2,4-diamine](/img/structure/B2758886.png)
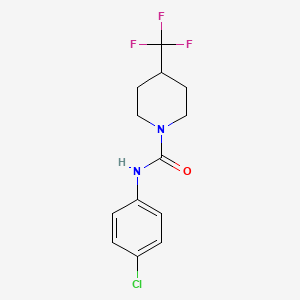
![tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate](/img/structure/B2758888.png)
![5-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2758889.png)
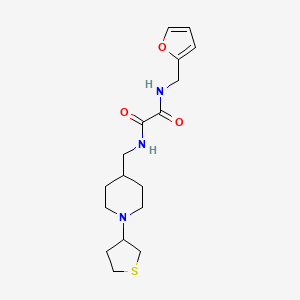
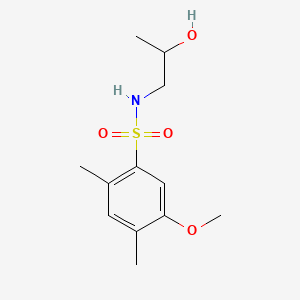
![1-{1-hydroxy-9a,11a-dimethyl-1,2,3,3a,3b,4,6,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dioxolan]-1-yl}ethan-1-one](/img/structure/B2758894.png)

